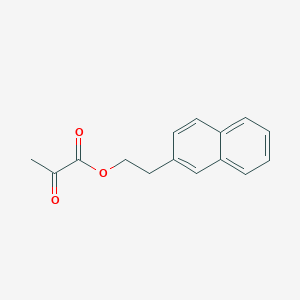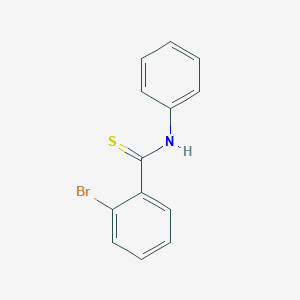
1-Benzyl-2,2-dimethoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,2-dimethoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with two methoxy groups at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2-dimethoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,2-dimethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,2-dimethoxypyrrolidine involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpyrrolidine: Lacks the methoxy groups, resulting in different chemical properties.
2,2-Dimethoxypyrrolidine: Does not have the benzyl group, affecting its reactivity and applications.
1-Benzyl-2-methoxypyrrolidine: Contains only one methoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-Benzyl-2,2-dimethoxypyrrolidine is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74255-09-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-benzyl-2,2-dimethoxypyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-13(16-2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
VEECMCIWQPBZDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCN1CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



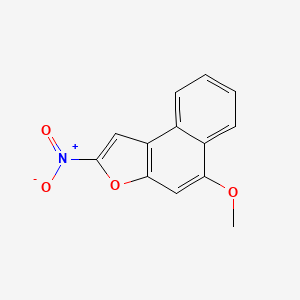
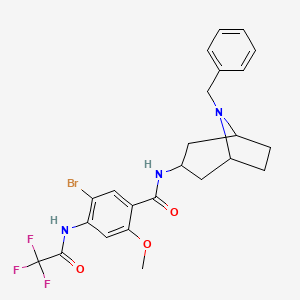

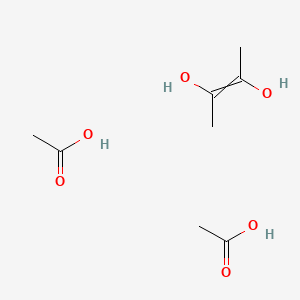

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)


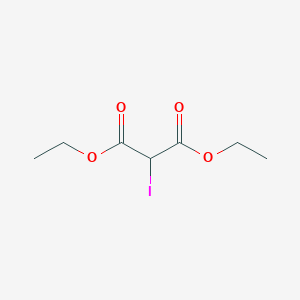
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
